
N-(1-propyl-4-piperidinyl)cyclobutanecarboxamide
説明
Synthesis Analysis
The synthesis of analogues to N-(1-propyl-4-piperidinyl)cyclobutanecarboxamide involves sophisticated chemical procedures aimed at exploring the compound's potential in drug discovery. One approach includes the design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, demonstrating the compound's larger size and increased conformational flexibility compared to parent heterocycles, highlighting its utility as a building block for lead optimization programs (Feskov et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of derivatives related to N-(1-propyl-4-piperidinyl)cyclobutanecarboxamide, such as those involving cyclobutanes, reveals insights into their geometric configuration. X-ray diffraction studies confirm the products' molecular geometry, indicating their potential as lead compounds in drug development due to their structural features (Feskov et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving N-(1-propyl-4-piperidinyl)cyclobutanecarboxamide and its analogues demonstrate a range of activities. For instance, the ytterbium triflate-catalyzed synthesis of alkoxy-substituted donor-acceptor cyclobutanes exhibits high trans stereoselectivity, indicating a potential pathway for the synthesis of piperidines, which are structurally related to N-(1-propyl-4-piperidinyl)cyclobutanecarboxamide (Moustafa & Pagenkopf, 2010).
Physical Properties Analysis
The physical properties of compounds structurally similar to N-(1-propyl-4-piperidinyl)cyclobutanecarboxamide are significantly influenced by their molecular structure. The conformational flexibility, indicated by exit vector plot analysis, suggests that these compounds may exhibit unique physical properties conducive to their application in drug discovery and development (Feskov et al., 2019).
Chemical Properties Analysis
The chemical properties of N-(1-propyl-4-piperidinyl)cyclobutanecarboxamide and its derivatives, such as reactivity and stability, are pivotal for their application in pharmaceuticals. For example, the synthesis of piperidines from donor-acceptor cyclobutanes indicates a versatile reactivity pattern that could be exploited for the development of new therapeutic agents (Moustafa & Pagenkopf, 2010).
科学的研究の応用
Modulation of Pharmacological Properties
Selective introduction of fluorine atoms into N-alkyl-piperidine-carboxamides, such as N-(1-propyl-4-piperidinyl)cyclobutanecarboxamide, has been studied for its impact on pharmacological properties. These modifications aim to explore basicity, lipophilicity, and aqueous solubility, important for developing local anesthetics like ropivacaine and levobupivacaine. Fluorination was found to modulate these properties significantly, providing insights for pharmaceutical chemistry (Vorberg et al., 2016).
Anticonvulsant Activity Exploration
Research on 2-piperidinecarboxylic acid derivatives, closely related to N-(1-propyl-4-piperidinyl)cyclobutanecarboxamide, revealed their potential for anticonvulsant activity. Structural modifications and the study of analogues provided insights into the structure-activity relationships, crucial for the development of treatments for tonic-clonic and partial seizures (Ho et al., 2001).
Stereoselective Synthesis of Piperidines
Ytterbium triflate-catalyzed synthesis of alkoxy-substituted donor-acceptor cyclobutanes, followed by dipolar cycloadditions with imines, demonstrated a method for producing piperidines with high trans stereoselectivity. This synthesis approach highlights the versatility of cyclobutane derivatives in generating structurally complex piperidines (Moustafa & Pagenkopf, 2010).
Electrochemical Aminoxyl-Mediated α-Cyanation
An electrochemical method for cyanation of secondary piperidines, including N-(1-propyl-4-piperidinyl)cyclobutanecarboxamide analogues, was developed to diversify pharmaceutical building blocks. This approach allows for the modification of piperidines without the need for N-H bond protection, facilitating the synthesis of unnatural amino acids (Lennox et al., 2018).
Drug Discovery and Antibacterial Evaluation
The discovery and synthesis of novel compounds based on piperidine and cyclobutane frameworks have been directed towards evaluating their potential in drug discovery, particularly as CCR5 antagonists for HIV-1 treatment and as antibacterials. These studies emphasize the importance of structural innovation in developing new therapeutic agents (Imamura et al., 2006; Pouramiri et al., 2017).
特性
IUPAC Name |
N-(1-propylpiperidin-4-yl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-8-15-9-6-12(7-10-15)14-13(16)11-4-3-5-11/h11-12H,2-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFHAOZZHFLRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propylpiperidin-4-yl)cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dimethylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4630975.png)
![2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4630982.png)
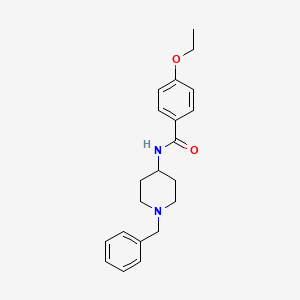
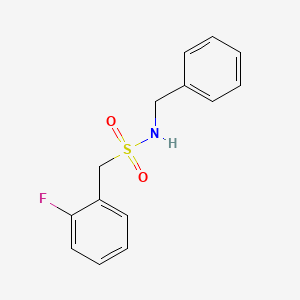
![ethyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4630996.png)
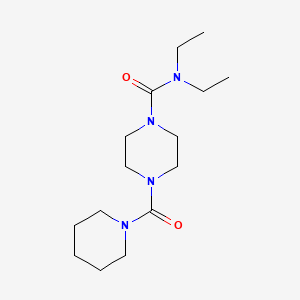
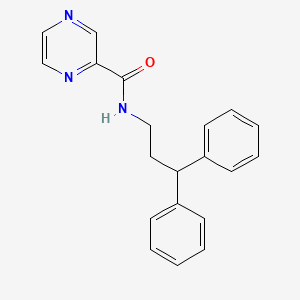
![1-(3,4-difluorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4631023.png)
![2-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4631030.png)
![5-(3-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4631035.png)
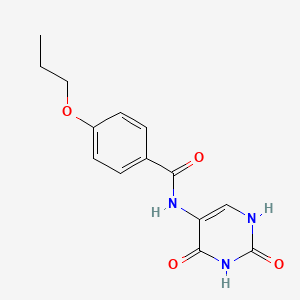


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4631057.png)